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Compound of Interest

Compound Name: Carotol

Cat. No.: B1196015

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Carotol,
a sesquiterpenoid alcohol and the primary constituent of carrot seed oil. The information
presented herein is intended to support research and development activities by providing
detailed spectroscopic data and the experimental protocols for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of Carotol.

NMR Spectroscopic Data

The 'H and 3C NMR data for Carotol are presented below. This data is crucial for the
structural elucidation and confirmation of the molecule.

Table 1: *H NMR Spectroscopic Data of Carotol (400 MHz, CDCIs)
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
5.35 d - H-3
2.10 dd 54,54 H-5
1.73 dd 12.1,84 H-2
1.79 dd 12.2,5.6 H-2
1.55 dd 12.0, 10.2 H-3
2.29 d 16.2 H-2'
1.22 dd 12.0,12.0 H-2'
1.39 m - H-3'
2.27 m - H-5'
1.75 dd 12.9,6.0 H-5'
3.76 m - H-3
3.85 m - H-3
3.62 d 10.2 H-3
1.05 S - C12-Hs
1.26 S - Cl1-Hs
0.81 d 6.12 C14-Hs
1.05 d 6.12 C15-Hs

Note: Assignments are based on published literature and may require 2D NMR for definitive

confirmation.

Table 2: 13C NMR Spectroscopic Data of Carotol (400 MHz, CDCIs)[1]
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Chemical Shift (8) ppm Carbon Atom
52.51 C1
25.85 Cc2
40.85 C3
82.66 C4
38.53 C5
33.64 C6
91.73 c7
33.59 C8
32.26 C9
31.54 C10
26.28 Cl1
25.85 C12
23.63 C13
21.64 Cil4
21.82 C15

Infrared (IR) Spectroscopic Data

The IR spectrum of Carotol reveals characteristic absorption bands corresponding to its
functional groups.

Table 3: IR Absorption Bands of Carotol[1]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1196015?utm_src=pdf-body
https://www.benchchem.com/product/b1196015?utm_src=pdf-body
https://chemnmrlab.uchicago.edu/2020/05/04/optimized-default-13c-parameters/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Wavenumber (cm~?) Functional Group Assignment
3306 O-H stretch (alcohol)

2951, 2870 C-H stretch (alkane)

1480, 1460, 1450 C-H bend (alkane)

1080, 1090 C-O stretch (alcohol)

823 =C-H bend (alkene)

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of Carotol provides information about its molecular

weight and fragmentation pattern.

Table 4: Key Mass Spectrometry Peaks of Carotol (Electron lonization)
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miz Relative Intensity (%)
222 5
207 15
189 10
164 100
149 45
136 30
121 55
107 40
93 50
81 60
67 40
55 45
43 70

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of Carotol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A Bruker AC spectrometer operating at a frequency of 400 MHz for *H and
100 MHz for 13C nuclei was used.[1]

o Sample Preparation: The Carotol sample was dissolved in deuterated chloroform (CDCls)
containing tetramethylsilane (TMS) as an internal standard.

e 1H NMR Acquisition:
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o Pulse Sequence: A standard single-pulse experiment (zg) or a 30-degree pulse
experiment (zg30) for quantitative measurements is typically used.

o Relaxation Delay (d1): A relaxation delay of 1-5 seconds is generally sufficient for *H NMR
to allow for full relaxation of the protons between scans.

o Number of Scans (ns): For a concentrated sample, 16 to 64 scans are typically adequate
to obtain a good signal-to-noise ratio.

o Acquisition Time (aqg): An acquisition time of 3-4 seconds is standard for high-resolution

spectra.

e 13C NMR Acquisition:

o Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to
simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect
(NOE).

o Relaxation Delay (d1): A longer relaxation delay of 2-10 seconds is often necessary for 13C

NMR, especially for quaternary carbons.

o Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is
required for 13C NMR due to the low natural abundance of the 3C isotope.

o Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

Infrared (IR) Spectroscopy

o Instrumentation: A Perkin EImer, Model RX-1 FT-IR spectrophotometer was utilized.[1]
e Sample Preparation:

o Liquid Samples (Neat): A drop of the neat Carotol essential oil is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

o Solid Samples (KBr Pellet): If Carotol is isolated as a solid, a small amount is ground with
dry KBr powder and pressed into a thin, transparent pellet.
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) is recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A Shimadzu QP2010 plus gas chromatograph-mass spectrometer (GC-MS)
was employed.[2]

Sample Preparation and Injection: The essential oil containing Carotol is typically diluted in a
suitable solvent (e.g., hexane or dichloromethane). A small volume (e.g., 1 pL) of the diluted
sample is injected into the GC.

Gas Chromatography (GC) Conditions:

o Column: An RTX-5 MS capillary column (30.0 m x 0.20 mm, 0.25 um film thickness) is
used.[2]

o Oven Temperature Program: The oven temperature is initially held at 50 °C for 2 minutes,
then increased to 180 °C at a rate of 3 °C/min, and finally raised to 280 °C at 10 °C/min.[2]

o Injector Temperature: 250 °C.
o Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

(¢]

lonization Mode: Electron Impact (El) at 70 eV.[2]

[¢]

Interface Temperature: 260 °C.[2]

o

Mass Range: The detector is operated in scan mode, typically from m/z 40 to 600.[2]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of Carotol.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://asianpubs.org/index.php/ajchem/article/download/28_5_14/776
https://www.benchchem.com/product/b1196015?utm_src=pdf-body
https://asianpubs.org/index.php/ajchem/article/download/28_5_14/776
https://asianpubs.org/index.php/ajchem/article/download/28_5_14/776
https://asianpubs.org/index.php/ajchem/article/download/28_5_14/776
https://asianpubs.org/index.php/ajchem/article/download/28_5_14/776
https://asianpubs.org/index.php/ajchem/article/download/28_5_14/776
https://www.benchchem.com/product/b1196015?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

(Carrot Seed Essential OiD

Isolation of Carotol
(e.g., Column Chromatography)

- J

Molecular Weight &

Structure & Purity Functional Grolps Fragmentation

5pectroscop'¥ Analysis

NMR Spectroscopy ) .
( (*H, 13C) )L GR Spectroscopy) l GC-MS Analyss)

Data Analysis & Klucidatign
Y y y

Structural Elucidation Purity Assessment
& Confirmation y

Click to download full resolution via product page

Caption: Workflow for the Spectroscopic Analysis of Carotol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Optimized Default 13C Parameters | NMR Facility - Chemistry Department
[chemnmrlab.uchicago.edu]

e 2. asianpubs.org [asianpubs.org]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1196015?utm_src=pdf-body-img
https://www.benchchem.com/product/b1196015?utm_src=pdf-body
https://www.benchchem.com/product/b1196015?utm_src=pdf-custom-synthesis
https://chemnmrlab.uchicago.edu/2020/05/04/optimized-default-13c-parameters/
https://chemnmrlab.uchicago.edu/2020/05/04/optimized-default-13c-parameters/
https://asianpubs.org/index.php/ajchem/article/download/28_5_14/776
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spectroscopic Data of Carotol: An In-Depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196015#spectroscopic-data-nmr-ir-ms-of-carotol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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